

Technical Guide: 2,4-Dichloro-7-nitroquinazoline (CAS 129112-65-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-7-nitroquinazoline

Cat. No.: B058027

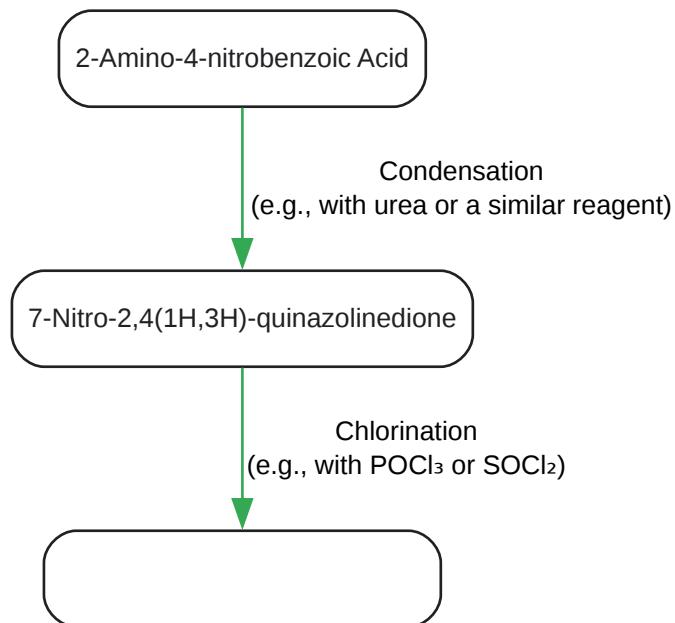
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-dichloro-7-nitroquinazoline**, a key intermediate in synthetic organic chemistry with potential applications in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and reactivity, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

2,4-Dichloro-7-nitroquinazoline is a chlorinated and nitrated quinazoline derivative. Its chemical structure and key properties are summarized below.


Property	Value	Reference
CAS Number	129112-65-8	
Molecular Formula	C ₈ H ₃ Cl ₂ N ₃ O ₂	
Molecular Weight	244.03 g/mol	
Melting Point	148-150 °C	
Boiling Point	250-270 °C (at 10 Torr)	
Predicted Density	1.674 ± 0.06 g/cm ³	
Appearance	Not specified, likely a solid at room temperature given the melting point.	
Solubility	Expected to have low solubility in water and better solubility in organic solvents like DMF and DMSO.	

Synthesis

A specific, detailed synthesis protocol for **2,4-dichloro-7-nitroquinazoline** is not readily available in the public domain. However, the synthesis of its isomer, 4,7-dichloro-6-nitroquinazoline, has been well-documented and provides a reliable synthetic strategy that can be adapted.^{[1][2]} The general approach involves a three-step process:

- Condensation: Formation of a quinazolinone ring system.
- Nitration: Introduction of a nitro group onto the quinazoline core.
- Chlorination: Conversion of the hydroxyl groups to chloro groups.

A plausible synthetic workflow for **2,4-dichloro-7-nitroquinazoline** is depicted below.

[Click to download full resolution via product page](#)

Figure 1. A proposed synthetic workflow for **2,4-dichloro-7-nitroquinazoline**.

Experimental Protocol (Adapted from the synthesis of 4,7-dichloro-6-nitroquinazoline):[\[1\]](#)[\[2\]](#)

Step 1: Synthesis of 7-Nitro-2,4(1H,3H)-quinazolinedione

- A mixture of 2-amino-4-nitrobenzoic acid and a suitable cyclizing agent (e.g., urea or potassium cyanate) in a high-boiling solvent is heated under reflux.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

Step 2: Synthesis of **2,4-Dichloro-7-nitroquinazoline**

- 7-Nitro-2,4(1H,3H)-quinazolinedione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
- The mixture is heated to reflux for several hours.

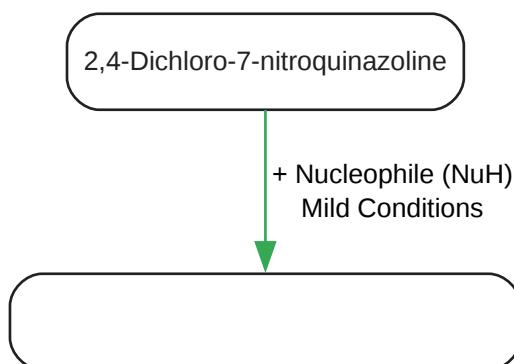
- After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
- The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed thoroughly with water, and dried to yield the crude product.
- Purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Data

While specific spectra for **2,4-dichloro-7-nitroquinazoline** are not publicly available, spectroscopic data is reportedly available from commercial suppliers.^[3] Based on the structure and data for similar compounds, the expected spectral characteristics are as follows:

Spectroscopy	Expected Features
¹ H NMR	Aromatic protons will appear as multiplets or distinct doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the substitution pattern.
¹³ C NMR	Aromatic carbons will resonate in the range of δ 110-160 ppm. The carbons attached to the nitrogen and chlorine atoms will have distinct chemical shifts. The carbon bearing the nitro group will also be significantly shifted.
Mass Spec.	The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight (244.03 g/mol). The isotopic pattern of the two chlorine atoms (³⁵ Cl and ³⁷ Cl) will result in characteristic M, M+2, and M+4 peaks with a specific intensity ratio. Fragmentation patterns would involve the loss of Cl, NO ₂ , and other small fragments.
IR Spec.	Characteristic peaks for the C=N and C=C stretching vibrations of the quinazoline ring are expected in the 1650-1450 cm ⁻¹ region. Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO ₂) should be present around 1550-1500 cm ⁻¹ and 1350-1300 cm ⁻¹ , respectively. C-Cl stretching vibrations will appear in the fingerprint region.

Reactivity and Chemical Behavior


The 2,4-dichloroquinazoline core is highly reactive towards nucleophiles. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution.

- Regioselectivity: The C4 position is generally more reactive towards nucleophilic attack under milder conditions compared to the C2 position. This allows for selective

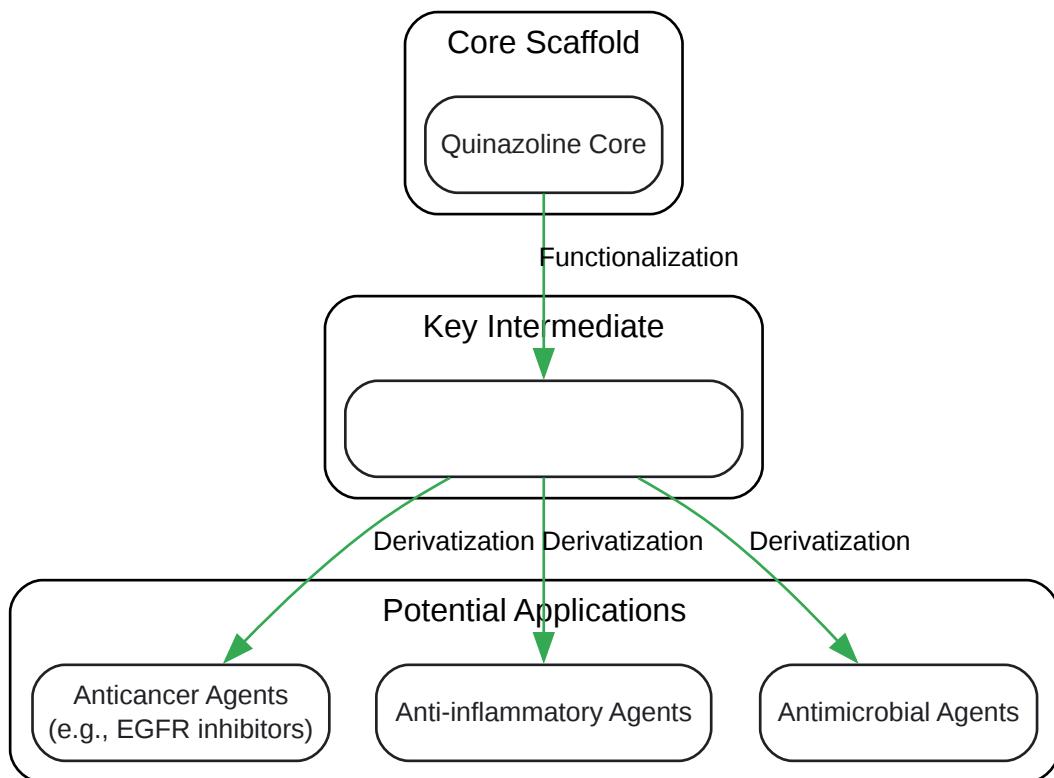
functionalization of the quinazoline ring.

- Nucleophilic Substitution: A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloro substituents to generate a diverse library of substituted quinazoline derivatives.

An example of a typical nucleophilic substitution reaction is provided below.

[Click to download full resolution via product page](#)

Figure 2. Regioselective nucleophilic substitution at the C4 position.


Biological Activity and Applications in Drug Discovery

While there is no specific biological data available for **2,4-dichloro-7-nitroquinazoline** itself, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including:

- Anticancer: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). Several FDA-approved cancer drugs, like gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.^[4] The presence of the dichloro and nitro functionalities on the quinazoline ring makes **2,4-dichloro-7-nitroquinazoline** an attractive starting material for the synthesis of novel potential anticancer agents.
- Anti-inflammatory: Some quinazoline derivatives have shown anti-inflammatory properties.

- Antimicrobial: The quinazoline nucleus is also found in compounds with antibacterial and antifungal activities.

The reactivity of the chloro groups in **2,4-dichloro-7-nitroquinazoline** allows for the introduction of various pharmacophoric groups, making it a versatile building block for the combinatorial synthesis of new bioactive molecules.

[Click to download full resolution via product page](#)

Figure 3. Logical relationship in drug discovery utilizing the quinazoline core.

Conclusion

2,4-Dichloro-7-nitroquinazoline is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its reactive nature allows for diverse chemical modifications, paving the way for the synthesis of extensive libraries of quinazoline derivatives for biological screening. While specific biological data for this compound is currently limited, the established pharmacological importance of the quinazoline scaffold warrants further investigation into the potential applications of its derivatives in drug discovery. This guide

provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-dichloro-7-nitroquinazoline(129112-65-8) 1H NMR [m.chemicalbook.com]
- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2,4-Dichloro-7-nitroquinazoline (CAS 129112-65-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b058027#2-4-dichloro-7-nitroquinazoline-cas-number-129112-65-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com